molecular formula C16H21N5O2 B13933595 N-[2-[2-(Dimethylamino)ethoxy]-5-methylphenyl]-Na(2)-2-pyrazinylurea CAS No. 457098-41-8

N-[2-[2-(Dimethylamino)ethoxy]-5-methylphenyl]-Na(2)-2-pyrazinylurea

Cat. No.: B13933595
CAS No.: 457098-41-8
M. Wt: 315.37 g/mol
InChI Key: YZOCCYVFZGCTNW-UHFFFAOYSA-N
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Description

1-[2-(2-Dimethylamino-ethoxy)-5-methyl-phenyl]-3-pyrazin-2-yl-urea is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, a methyl group, and a pyrazinyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Dimethylamino-ethoxy)-5-methyl-phenyl]-3-pyrazin-2-yl-urea typically involves multiple steps. One common method includes the reaction of 2-(2-Dimethylamino-ethoxy)-5-methyl-phenylamine with pyrazin-2-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Dimethylamino-ethoxy)-5-methyl-phenyl]-3-pyrazin-2-yl-urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

1-[2-(2-Dimethylamino-ethoxy)-5-methyl-phenyl]-3-pyrazin-2-yl-urea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(2-Dimethylamino-ethoxy)-5-methyl-phenyl]-3-pyrazin-2-yl-urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Dimethylamino)ethoxy]ethanol: This compound shares the dimethylamino and ethoxy groups but lacks the pyrazinyl urea moiety.

    N,N-Dimethylaminoethanol: Similar in having a dimethylamino group but differs in overall structure and properties.

Uniqueness

1-[2-(2-Dimethylamino-ethoxy)-5-methyl-phenyl]-3-pyrazin-2-yl-urea is unique due to its combination of functional groups and the presence of the pyrazinyl urea moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

CAS No.

457098-41-8

Molecular Formula

C16H21N5O2

Molecular Weight

315.37 g/mol

IUPAC Name

1-[2-[2-(dimethylamino)ethoxy]-5-methylphenyl]-3-pyrazin-2-ylurea

InChI

InChI=1S/C16H21N5O2/c1-12-4-5-14(23-9-8-21(2)3)13(10-12)19-16(22)20-15-11-17-6-7-18-15/h4-7,10-11H,8-9H2,1-3H3,(H2,18,19,20,22)

InChI Key

YZOCCYVFZGCTNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCN(C)C)NC(=O)NC2=NC=CN=C2

Origin of Product

United States

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